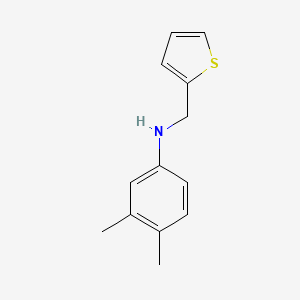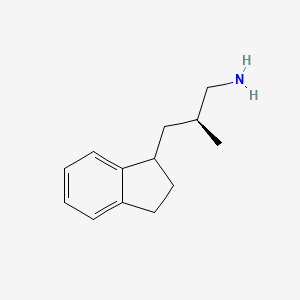
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine, also known as SIB-1553A, is a selective dopamine D2 receptor partial agonist. It has been found to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
Mécanisme D'action
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine acts as a selective dopamine D2 receptor partial agonist. It binds to the D2 receptor and activates it, leading to increased dopamine release. This increased dopamine release is thought to be responsible for the therapeutic effects of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine in Parkinson's disease, schizophrenia, and drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine are primarily related to its activation of the dopamine D2 receptor. This activation leads to increased dopamine release, which can have a variety of effects on the brain and body. In Parkinson's disease, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine can improve motor function by increasing dopamine release in the basal ganglia. In schizophrenia, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine can improve cognitive function by increasing dopamine release in the prefrontal cortex. In drug addiction, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine can reduce drug-seeking behavior by decreasing dopamine release in the nucleus accumbens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine in lab experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine specifically in relation to this receptor. However, one limitation of using (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine is its relatively low potency as a partial agonist. This can make it difficult to achieve significant effects at lower doses.
Orientations Futures
There are several potential future directions for research on (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine. One area of interest is its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine and its mechanism of action.
Méthodes De Synthèse
The synthesis of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine involves a multi-step process. The first step involves the reaction of 2,3-dihydro-1H-indene with 2-methylpropan-1-amine to form the corresponding imine. This imine is then reduced with sodium borohydride to give the amine product, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine. The purity of the final product can be confirmed by analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine has been found to improve motor function and reduce the severity of symptoms. In schizophrenia, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine has been shown to improve cognitive function and reduce the negative symptoms of the disease. In drug addiction, (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine has been found to reduce drug-seeking behavior and prevent relapse.
Propriétés
IUPAC Name |
(2S)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,10,12H,6-9,14H2,1H3/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBITUNCLTWKUDE-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC2=CC=CC=C12)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCC2=CC=CC=C12)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

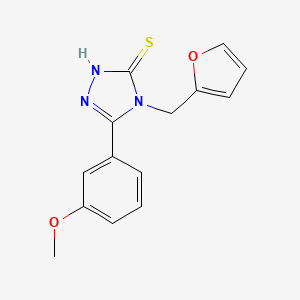
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2676455.png)
![N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2676459.png)
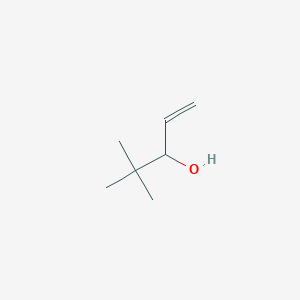
![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2676461.png)
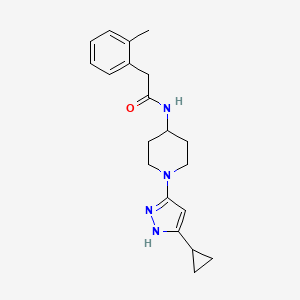

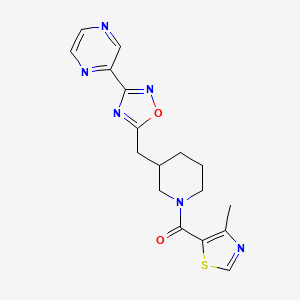
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2676468.png)

![4-methoxy-3-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2676472.png)
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2676473.png)
![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-4-methylbenzene](/img/structure/B2676475.png)
